molecular formula C20H30N2O2S B11826933 tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11826933
M. Wt: 362.5 g/mol
InChI Key: WAYTVOZJDMGQJA-UHFFFAOYSA-N
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Description

This compound is a pyridine-pyrrolidine hybrid featuring a tert-butyl carbamate protecting group and a cyclohexylthio substituent on the pyridine ring. Such derivatives are often intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting agents .

Properties

Molecular Formula

C20H30N2O2S

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl 2-(2-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H30N2O2S/c1-20(2,3)24-19(23)22-14-8-12-17(22)16-11-7-13-21-18(16)25-15-9-5-4-6-10-15/h7,11,13,15,17H,4-6,8-10,12,14H2,1-3H3

InChI Key

WAYTVOZJDMGQJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)SC3CCCCC3

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyrrole Precursors

Pyrrolidine synthesis begins with the reduction of pyrrole derivatives. For example, ethyl N-(tert-butoxycarbonyl)-N-hydroxyglycinate can be hydrogenated using palladium on carbon (Pd/C) under hydrogen pressure (60 psi) in methanol. This method achieves quantitative conversion to the saturated pyrrolidine ring, as demonstrated in the synthesis of tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate. Key parameters include:

  • Catalyst : 10–20% Pd/C (0.1–0.2 equiv)

  • Solvent : Methanol or ethanol

  • Pressure : 60 psi H₂

  • Yield : >90%

Boc Protection Strategies

Post-hydrogenation, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O). Optimal conditions involve:

  • Base : Triethylamine (1.1–1.5 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 85–95%

Pyridine Functionalization with Cyclohexylthio Groups

The pyridine ring must be functionalized at the 2-position with a cyclohexylthio group. This is achieved via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling .

Nucleophilic Aromatic Substitution

Pyridine derivatives bearing leaving groups (e.g., halides, sulfonates) at the 2-position react with cyclohexanethiol under basic conditions:

Pyridine-X+HS-CyclohexaneBasePyridine-S-Cyclohexane+HX\text{Pyridine-X} + \text{HS-Cyclohexane} \xrightarrow{\text{Base}} \text{Pyridine-S-Cyclohexane} + \text{HX}

Conditions :

  • Leaving group (X) : Cl, Br, or OTs

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 80–100°C

  • Yield : 70–80%

Palladium-Catalyzed Cross-Coupling

For electron-deficient pyridines, Suzuki-Miyaura coupling using cyclohexylthiol boronic esters is feasible but less common. Alternatively, C–S bond formation via Pd-catalyzed coupling with cyclohexyl disulfides has been reported:

Pyridine-Br+Cyclohexyl-S-S-CyclohexylPd(OAc)₂, LigandPyridine-S-Cyclohexane+Byproducts\text{Pyridine-Br} + \text{Cyclohexyl-S-S-Cyclohexyl} \xrightarrow{\text{Pd(OAc)₂, Ligand}} \text{Pyridine-S-Cyclohexane} + \text{Byproducts}

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Reductant : Zinc powder

  • Solvent : Toluene

  • Yield : 60–75%

Coupling Pyrrolidine and Functionalized Pyridine

The final step involves linking the Boc-protected pyrrolidine to the 3-position of the pyridine ring. Buchwald-Hartwig amination or SN2 displacement are predominant methods.

Buchwald-Hartwig Amination

This method couples aryl halides with amines using palladium catalysts:

Pyridine-Br+Pyrrolidine-NH-BocPd catalystTarget Compound+HBr\text{Pyridine-Br} + \text{Pyrrolidine-NH-Boc} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{HBr}

Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : BINAP (4 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : Toluene at 110°C

  • Yield : 65–80%

SN2 Displacement

For pyridines with good leaving groups (e.g., triflate), direct displacement by the pyrrolidine amine is viable:

Pyridine-OTf+Pyrrolidine-NH-BocBaseTarget Compound+TfO⁻\text{Pyridine-OTf} + \text{Pyrrolidine-NH-Boc} \xrightarrow{\text{Base}} \text{Target Compound} + \text{TfO⁻}

Conditions :

  • Base : DIPEA (2.0 equiv)

  • Solvent : DCM at 25°C

  • Yield : 50–60%

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

StepMethodYield (%)Cost ($/g)Scalability
Pyrrolidine synthesisHydrogenation92LowHigh
Boc protectionBoc₂O, TEA95ModerateHigh
C–S bond formationPd-catalyzed coupling75HighModerate
CouplingBuchwald-Hartwig80HighLow

Optimization Challenges and Solutions

Steric Hindrance in Coupling Reactions

The tert-butyl group and cyclohexylthio moiety introduce steric bulk, often reducing coupling efficiency. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h.

  • Bulky ligands : Use of DavePhos or RuPhos enhances catalyst turnover.

Thioether Oxidation

The cyclohexylthio group is prone to oxidation during synthesis. Mitigation strategies:

  • Inert atmosphere : Conduct reactions under N₂ or Ar.

  • Antioxidants : Additions of 1–2% ascorbic acid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the sulfur atom, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives or thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the cyclohexylthio group.
  • Coupling with the pyridine derivative.

Recent synthetic methodologies have focused on optimizing yields and purity while minimizing environmental impact through greener chemistry practices.

Antitumor Activity

Research indicates that compounds related to tert-butyl derivatives exhibit promising antitumor activity. For instance, a study evaluated similar compounds against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The results demonstrated that certain derivatives significantly inhibited cell proliferation while showing minimal toxicity to non-tumorigenic cells .

Case Study: Antitumor Evaluation

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
2eMDA-MB-23113Minimal effect
2fMDA-MB-46815Minimal effect

This highlights the potential of tert-butyl derivatives in developing targeted cancer therapies.

Protein Kinase Inhibition

This compound has also been investigated for its ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. Compounds derived from this structure have shown efficacy in inhibiting specific kinases involved in tumor growth and metastasis .

Table: Protein Kinase Inhibition Studies

CompoundTarget KinaseIC50 (μM)Reference
Compound ASrc5
Compound BVEGFR-210

Pharmacological Applications

The pharmacological implications of this compound extend beyond oncology. Its structural features suggest potential applications in treating various conditions:

  • Antiviral Activity : Similar compounds have been studied for their ability to disrupt viral polymerase activity, indicating potential use in antiviral therapies .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly benefiting conditions like Alzheimer's disease due to their ability to modulate neuroinflammatory pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with molecular targets through its heterocyclic rings and sulfur atom. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The target compound’s cyclohexylthio group distinguishes it from analogs with halogenated or alkoxy substituents. Key comparisons include:

Compound Name Substituent (Position) Key Properties/Applications Reference
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Br (C5), OMe (C3) Bromine enhances electrophilicity; methoxy improves solubility. Used in cross-coupling reactions.
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate I (C6), OMe (C3) Iodo groups facilitate Suzuki-Miyaura coupling. Higher molecular weight (vs. Br) impacts pharmacokinetics.
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)... F (C2), hydroxymethyl (C3) Fluorine increases metabolic stability; hydroxymethyl enhances polarity.
Target compound Cyclohexylthio (C2) Cyclohexylthio improves lipophilicity (logP ~3.5–4.0 estimated), beneficial for CNS-targeted drugs.

Analysis :

  • Electron-withdrawing groups (Br, I) in analogs increase reactivity for cross-coupling but may reduce bioavailability due to higher molecular weight.
Pyrrolidine Modifications

The pyrrolidine ring’s substitution pattern influences conformational flexibility and binding affinity:

Compound Name Pyrrolidine Substitution Impact Reference
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Methyl (C2), stereospecific Stereochemistry (2R,5S) affects enantioselectivity in enzyme inhibition. Confirmed via NMR.
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide tert-Butyldimethylsilyl (C3) Silicon-based protection enables selective deprotection in multistep syntheses.
Target compound Unsubstituted pyrrolidine Flexibility may allow broader target engagement but reduce selectivity.

Analysis :

  • Stereospecific methyl groups (e.g., 2R,5S configuration) enhance target specificity, as seen in NMR-confirmed analogs .
  • The unsubstituted pyrrolidine in the target compound may offer versatility in scaffold derivatization but requires optimization for selective interactions.

Key Differences :

  • Traditional methods (e.g., cesium carbonate-mediated alkylation in acetonitrile, as in ) are time-intensive and generate stoichiometric waste .
  • Flow microreactors () enable precise control of exothermic reactions (e.g., tert-butylation) with higher yields and reduced byproducts .

Research Findings and Data

Physicochemical Properties
Property Target Compound tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
Molecular Weight (g/mol) ~376.5 (calculated) 413.3 392.3
logP (estimated) ~3.8 2.9 3.1
Synthetic Yield Not reported 65–75% (batch) 82% (optimized conditions)
Stability and Reactivity
  • tert-Butyl carbamates are stable under basic conditions but cleaved by acids (e.g., TFA), as seen in analogs .
  • Cyclohexylthio groups are less prone to oxidation than benzylthio analogs, enhancing shelf stability.

Biological Activity

tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C20H24N2O2S
  • Molecular Weight : 356.48 g/mol

This compound features a pyrrolidine ring, a pyridine moiety with a cyclohexylthio group, and a tert-butyl ester functional group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Janus Kinases (JAKs) : Compounds with similar structures have been shown to modulate JAK activity, which is crucial in signaling pathways related to immune response and hematopoiesis .
  • Cytostatic Activity : The compound's structural components suggest potential anti-tumor properties. Studies have indicated that related compounds exhibit cytostatic effects by inhibiting cell proliferation in various cancer cell lines .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-cancer Exhibits cytostatic effects in cancer cell lines, potentially through JAK inhibition.
Immunosuppressive May modulate immune responses, useful in autoimmune diseases .
Antimicrobial Similar compounds have shown activity against bacterial pathogens .

Case Studies and Research Findings

  • Cytostatic Activity :
    • A study demonstrated that related compounds inhibited the growth of human tumor cell lines by targeting specific signaling pathways involved in cell proliferation. The presence of the pyridine ring was highlighted as a critical factor for this activity .
  • JAK Inhibition :
    • Research on heteroaryl substituted pyridines showed that they effectively inhibited JAKs, leading to decreased cytokine production and reduced inflammation in models of autoimmune diseases .
  • Antimicrobial Properties :
    • In vitro studies revealed that derivatives of this compound displayed significant antimicrobial activity against various strains of bacteria, suggesting a potential role in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate, and how are critical reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution at the pyridine ring and pyrrolidine functionalization. Key steps include:

  • Thioether formation : Cyclohexylthio substitution at the pyridine C2 position via reaction with cyclohexylthiol under basic conditions (e.g., K₂CO₃/DMF) .
  • Pyrrolidine coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the pyrrolidine moiety, followed by tert-butyloxycarbonyl (Boc) protection .
  • Optimization : Green chemistry principles (e.g., solvent-free or aqueous conditions) are prioritized to minimize environmental impact .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., cyclohexylthio proton signals at δ 1.2–1.8 ppm and pyridine/pyrrolidine ring protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~391.2) .
  • X-ray crystallography : Single-crystal analysis (if available) to resolve stereochemistry and bond lengths, as demonstrated for analogous pyrrolidine derivatives .

Q. What preliminary biological assays are used to screen for enzyme inhibition or anti-inflammatory activity?

  • In vitro assays :

  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or P38 MAPK inhibition) with IC₅₀ determination .
  • Anti-inflammatory evaluation : Measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .
  • Dose-response curves : Data analyzed using GraphPad Prism® to quantify efficacy and potency.

Advanced Research Questions

Q. How do computational models (e.g., molecular docking) predict the compound’s interaction with inflammatory targets like COX-2?

  • Methodology :

  • Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses within the COX-2 active site.
  • Key interactions : Hydrogen bonding with Arg120 and hydrophobic interactions with Val523/Ser530 residues .
  • Validation : Correlation of docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How can contradictory data on biological activity across studies be resolved?

  • Approach :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, endotoxin levels) from independent studies .
  • Structural analogs : Evaluate activity trends in derivatives (e.g., replacing cyclohexylthio with isopropylthio reduces potency by ~30%) .
  • Table : Contradictory IC₅₀ values for COX-2 inhibition:
StudyIC₅₀ (µM)Assay Type
A 0.45Fluorescence
B 1.2ELISA

Q. What intermediates are critical in the synthesis pathway, and how are their purities monitored?

  • Key intermediates :

  • 2-(Cyclohexylthio)-3-bromopyridine : Monitored via TLC (Rf ~0.6 in hexane:EtOAc 4:1) .
  • Boc-protected pyrrolidine precursor : Purity assessed by HPLC (retention time ~8.2 min, C18 column) .
    • Challenges :
  • Byproduct formation : Elimination products during Boc protection require column chromatography (silica gel, gradient elution) .

Q. How does the cyclohexylthio substituent influence solubility and bioavailability compared to smaller thioethers?

  • Comparative analysis :

  • LogP values : Cyclohexylthio (LogP ~3.8) vs. methylthio (LogP ~1.5) predicts higher lipophilicity .
  • Solubility : Poor aqueous solubility (<10 µg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles .
    • In vivo PK : Cyclohexylthio derivatives show 2–3× higher plasma half-life in rodent models due to reduced metabolic clearance .

Q. What strategies mitigate instability during long-term storage?

  • Storage guidelines :

  • Temperature : -20°C in amber vials to prevent photodegradation .
  • Humidity : Desiccants (e.g., silica gel) to avoid hydrolysis of the Boc group .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Methodological Resources

  • Synthetic protocols : Detailed procedures for analogous compounds .
  • Crystallographic data : CIF files for structural validation (CCDC deposition) .
  • Bioactivity datasets : Public repositories (ChEMBL, PubChem) for cross-referencing .

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